REACTION_SMILES
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[CH3:24][OH:25].[CH3:3][N:4]1[CH:5]([CH2:10][CH2:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][c:17]3[c:22]2[C:20](=[O:21])[NH:19][C:18]3=[O:23])[CH2:6][NH:7][CH2:8][CH2:9]1.[NH2:1][NH2:2]>>[NH2:1][CH2:12][CH2:11][CH2:10][CH:5]1[N:4]([CH3:3])[CH2:9][CH2:8][NH:7][CH2:6]1
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Name
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Type
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product
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Smiles
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CN1CCNCC1CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |